(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one is a complex organic compound notable for its intricate structure, which combines a phenyl group, a pyridine ring, and a cyclohexa-2,4-dien-1-one moiety. This compound is classified as an imine due to the presence of the imino group, which is characterized by the nitrogen atom double-bonded to a carbon atom. Its chemical structure is represented by the molecular formula and has a molecular weight of approximately 274.3 g/mol. The compound is identified by the CAS number 918639-00-6 and is recognized in various chemical databases for its potential applications in scientific research.
The synthesis of (6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one typically involves multi-step processes. A common synthetic route includes:
For industrial production, methods may include:
The molecular structure of (6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one can be detailed as follows:
The structural data indicates that the compound has multiple functional groups that contribute to its reactivity and potential applications.
(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one can undergo several chemical reactions:
The specific conditions and reagents used dictate the major products formed from these reactions, such as quinone derivatives from oxidation or alcohols/amines from reduction.
The mechanism of action for (6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one involves its interactions with specific molecular targets:
Property | Data |
---|---|
CAS Number | 918639-00-6 |
Molecular Formula | |
Molecular Weight | 274.3 g/mol |
IUPAC Name | 2-[[phenyl(pyridin-2-yl)methylidene]amino]phenol |
InChI | InChI=1S/C18H14N2O/c21-17... |
InChI Key | LFISCJNHUMIHHE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(=NC2=CC=CC=C2O)C3=CC=CC=N3 |
These properties indicate that (6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one possesses characteristics typical of organic compounds with potential reactivity due to its functional groups.
(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one has several notable applications in scientific research:
This compound's diverse applications highlight its significance in various fields of research and industry, emphasizing its potential impact on future studies and developments.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0